molecular formula C7H14FN B13243693 [2-(Fluoromethyl)cyclopentyl]methanamine

[2-(Fluoromethyl)cyclopentyl]methanamine

Katalognummer: B13243693
Molekulargewicht: 131.19 g/mol
InChI-Schlüssel: NOCZPWVHRBBKJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Fluoromethyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C7H14FN. It is a derivative of cyclopentylmethanamine, where a fluoromethyl group is attached to the cyclopentane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Fluoromethyl)cyclopentyl]methanamine typically involves the fluorination of cyclopentylmethanamine. One common method is the reaction of cyclopentylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols, amines

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [2-(Fluoromethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, making it a valuable tool in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers or coatings .

Wirkmechanismus

The mechanism of action of [2-(Fluoromethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the fluoromethyl group in [2-(Fluoromethyl)cyclopentyl]methanamine imparts unique chemical and physical properties compared to its analogs. Fluorine is highly electronegative and can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H14FN

Molekulargewicht

131.19 g/mol

IUPAC-Name

[2-(fluoromethyl)cyclopentyl]methanamine

InChI

InChI=1S/C7H14FN/c8-4-6-2-1-3-7(6)5-9/h6-7H,1-5,9H2

InChI-Schlüssel

NOCZPWVHRBBKJW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)CF)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.